7-O-Ethylmorroniside

Overview

Description

7-O-Ethylmorroniside is an iridoid glucoside that is derived from the fruit of Cornus officinalis . This plant is a traditional medicine in China and is used for the treatment of kidney diseases, including diabetic nephropathy .

Molecular Structure Analysis

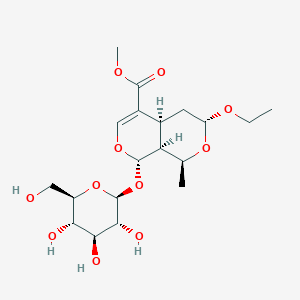

The molecular formula of 7-O-Ethylmorroniside is C19H30O11 . Its molecular weight is 434.44 . The InChI code is 1S/C19H30O11/c1-4-26-12-5-9-10 (17 (24)25-3)7-27-18 (13 (9)8 (2)28-12)30-19-16 (23)15 (22)14 (21)11 (6-20)29-19/h7-9,11-16,18-23H,4-6H2,1-3H3/t8-,9+,11+,12+,13+,14+,15-,16+,18-,19-/m0/s1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-O-Ethylmorroniside include a density of 1.4±0.1 g/cm3, a boiling point of 611.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±4.0 mmHg at 25°C . It also has an enthalpy of vaporization of 104.2±6.0 kJ/mol, a flash point of 211.6±25.0 °C, and an index of refraction of 1.566 .Scientific Research Applications

-

Pharmacology and Traditional Medicine

- 7-O-Ethylmorroniside is a component of Fructus Corni, the dried ripe sarcocarp of Cornus officinalis Sieb.et Zucc (Cornaceae), which is widely used in traditional medicine .

- The high-polarity components of Fructus Corni, including 7-O-Ethylmorroniside, have been associated with various biological effects such as anti-inflammation, anti-diabetes, and anti-oxidation .

- A liquid chromatography-electrospray ionization-tandem mass spectrometry method was developed to simultaneously determine 11 high-polarity constituents of Fructus Corni, including 7-O-Ethylmorroniside .

- The results of this method showed good specificity, linearity, repeatability, and recovery, providing a new and powerful tool for achieving comprehensive quality control of Fructus Corni .

-

Biochemistry and Microbiology

- 7-O-Ethylmorroniside is found in the banana (Musa acuminata) bracts and flowers .

- The anti-inflammatory action of Musa acuminata blossom was studied by quantifying the cytokine levels in peritoneal neutrophils .

- The antiparasitic activities of the inflorescence were also studied using the intracellular forms of T. cruzi, L. amazonensis, and L. infantum .

- The chemical profile of the inflorescence was established using UPLC-ESI-MS analysis .

- The dichloromethane fraction of the flower extract showed moderate trypanocidal activity and promising anti-inflammatory properties by inhibiting IL-1β, TNF-α, and IL-6 .

-

Diabetes and Obesity Prevention

- 7-O-Ethylmorroniside is an organic compound that can be used as an α-glucosidase inhibitor in medicine and health food for the prevention of impaired glucose tolerance, diabetes, and obesity .

- This compound can be used for research in the functional product, pharmaceutical, and personal care product industries .

- The product is stable for two years when stored at the recommended temperature .

-

Kidney Disease Research

-

Functional Product Research

- 7-O-Ethylmorroniside is an organic compound that can be used as an α-glucosidase inhibitor in medicine and health food for the prevention of impaired glucose tolerance, diabetes, and obesity .

- This product can be used for research in the functional product, pharmaceutical, and personal care product industries .

- The product is stable for two years when stored at the recommended temperature .

-

Personal Care Product Research

Safety And Hazards

properties

IUPAC Name |

methyl (1S,3R,4aS,8S,8aS)-3-ethoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O11/c1-4-26-12-5-9-10(17(24)25-3)7-27-18(13(9)8(2)28-12)30-19-16(23)15(22)14(21)11(6-20)29-19/h7-9,11-16,18-23H,4-6H2,1-3H3/t8-,9+,11+,12+,13+,14+,15-,16+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKFOLIBBQDADK-LEYKIWRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC2C(C(O1)C)C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1C[C@H]2[C@@H]([C@@H](O1)C)[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-O-Ethylmorroniside | |

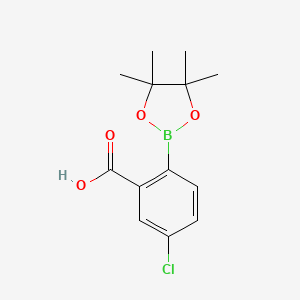

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1435639.png)

![2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride](/img/structure/B1435650.png)

![4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride](/img/structure/B1435652.png)